Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate
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Overview
Description
Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate is a chemical compound with the molecular formula C7H12N2O2. It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate typically involves the condensation of glycine derivatives with pyrrole intermediates. One common method includes the reaction of glycine methyl ester with 3,4-dihydro-2H-pyrrole under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: Another pyrrole derivative with similar chemical properties.
3,4-Dihydro-2H-pyran: A related compound with a different heterocyclic structure.
Myosmine: A pyridine derivative with similar biological activities.
Uniqueness
Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-9-6-3-2-4-8-6/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOSDWTOGHJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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